3-(difluoromethoxy)-5-methyl-1H-pyrazole
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Overview
Description
3-(Difluoromethoxy)-5-methyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-5-methyl-1H-pyrazole typically involves the introduction of the difluoromethoxy group and the methyl group onto the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The difluoromethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-(Difluoromethoxy)-5-methyl-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group but differs in its overall structure and reactivity.
Trifluoromethyl ethers: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and physical properties.
Uniqueness
3-(Difluoromethoxy)-5-methyl-1H-pyrazole is unique due to the presence of both the difluoromethoxy and methyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H6F2N2O |
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Molecular Weight |
148.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C5H6F2N2O/c1-3-2-4(9-8-3)10-5(6)7/h2,5H,1H3,(H,8,9) |
InChI Key |
MIWIUHRWFDDKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)OC(F)F |
Origin of Product |
United States |
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